

A Technical Guide to Natural Microbial Sources of *cis,cis*-Muconate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis,cis*-Muconate

Cat. No.: B1241781

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis,cis-Muconate (ccMA) is a high-value, bio-privileged platform chemical essential for the production of novel polymers, pharmaceuticals, and performance-advantaged materials like nylon-6,6 and polyethylene terephthalate (PET). As industries pivot towards sustainable manufacturing, microbial fermentation has emerged as a compelling alternative to petrochemical-based synthesis. This technical guide provides an in-depth overview of the primary natural and engineered microbial systems for ccMA production. It details the key microorganisms, their underlying metabolic pathways, quantitative production metrics, and the experimental protocols required for their cultivation, genetic manipulation, and product analysis.

Principal Microbial Platforms for *cis,cis*-Muconate Production

The microbial production of ccMA is predominantly achieved through two strategic approaches: the catabolism of aromatic compounds by wild-type or engineered soil bacteria, and the de novo synthesis from simple sugars like glucose in engineered platform organisms. Key microorganisms in this field include *Pseudomonas putida*, *Corynebacterium glutamicum*, *Amycolatopsis* sp., and *Rhodococcus jostii*, as well as extensively engineered strains of *Escherichia coli* and *Saccharomyces cerevisiae*.^[1]

These microbes typically utilize the β -ketoadipate pathway for the degradation of aromatic compounds, where ccMA is a natural intermediate.[\[2\]](#) The core strategy for achieving ccMA accumulation involves the genetic deletion of the *catB* gene, which encodes the muconate cycloisomerase enzyme responsible for converting ccMA into muconolactone.[\[3\]](#)[\[4\]](#) This effectively creates a metabolic bottleneck, forcing the accumulation of the desired product.

Pseudomonas putida

A versatile Gram-negative soil bacterium, *P. putida* is highly regarded for its robust metabolism and tolerance to toxic aromatic compounds, making it an ideal chassis for converting lignin-derived monomers and other aromatics into ccMA.[\[5\]](#)[\[6\]](#)

Corynebacterium glutamicum

This Gram-positive soil bacterium is a workhorse of industrial biotechnology, traditionally used for amino acid production. It has been successfully engineered to produce high titers of ccMA from both aromatic feedstocks and glucose.[\[3\]](#)[\[7\]](#)

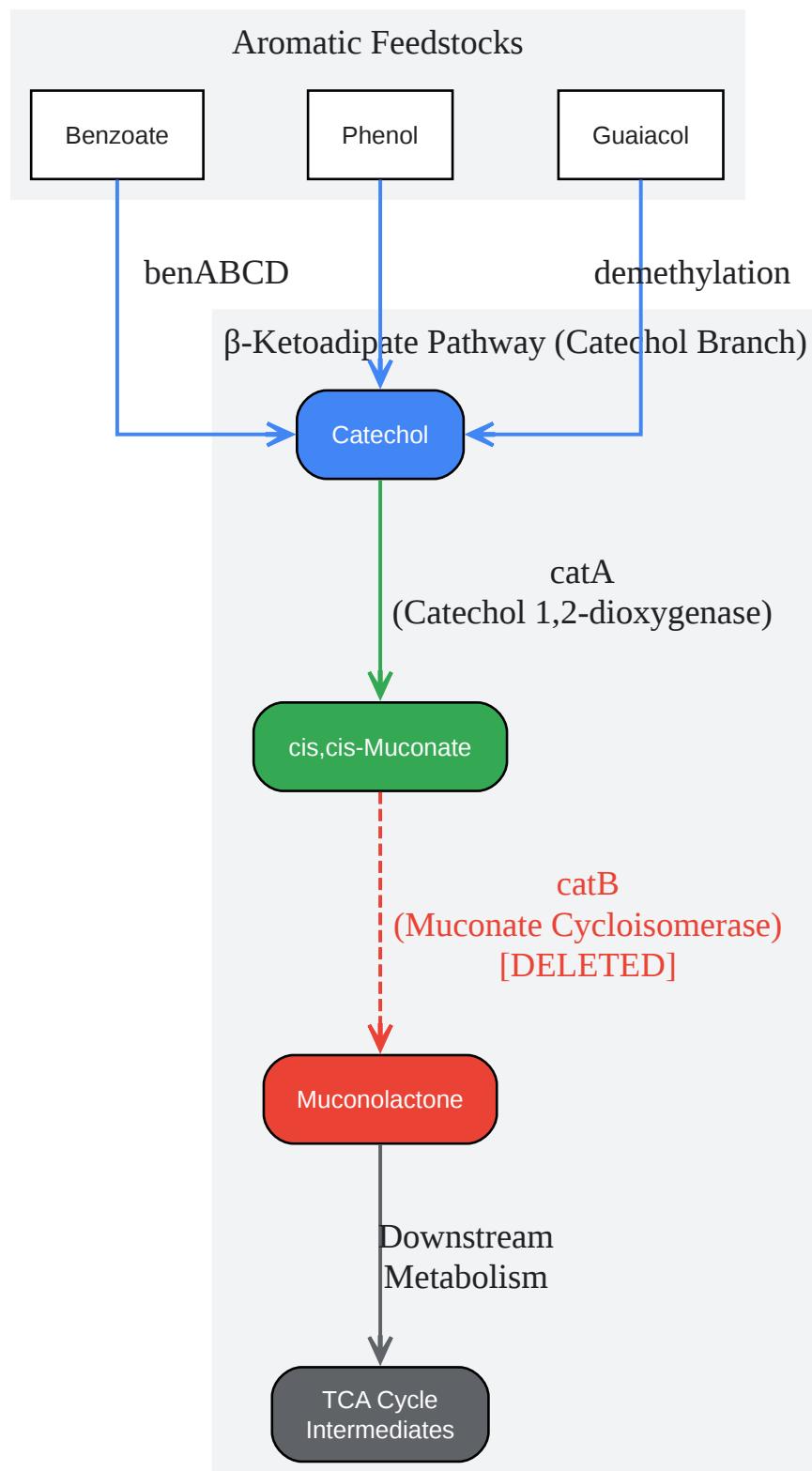
Amycolatopsis sp.

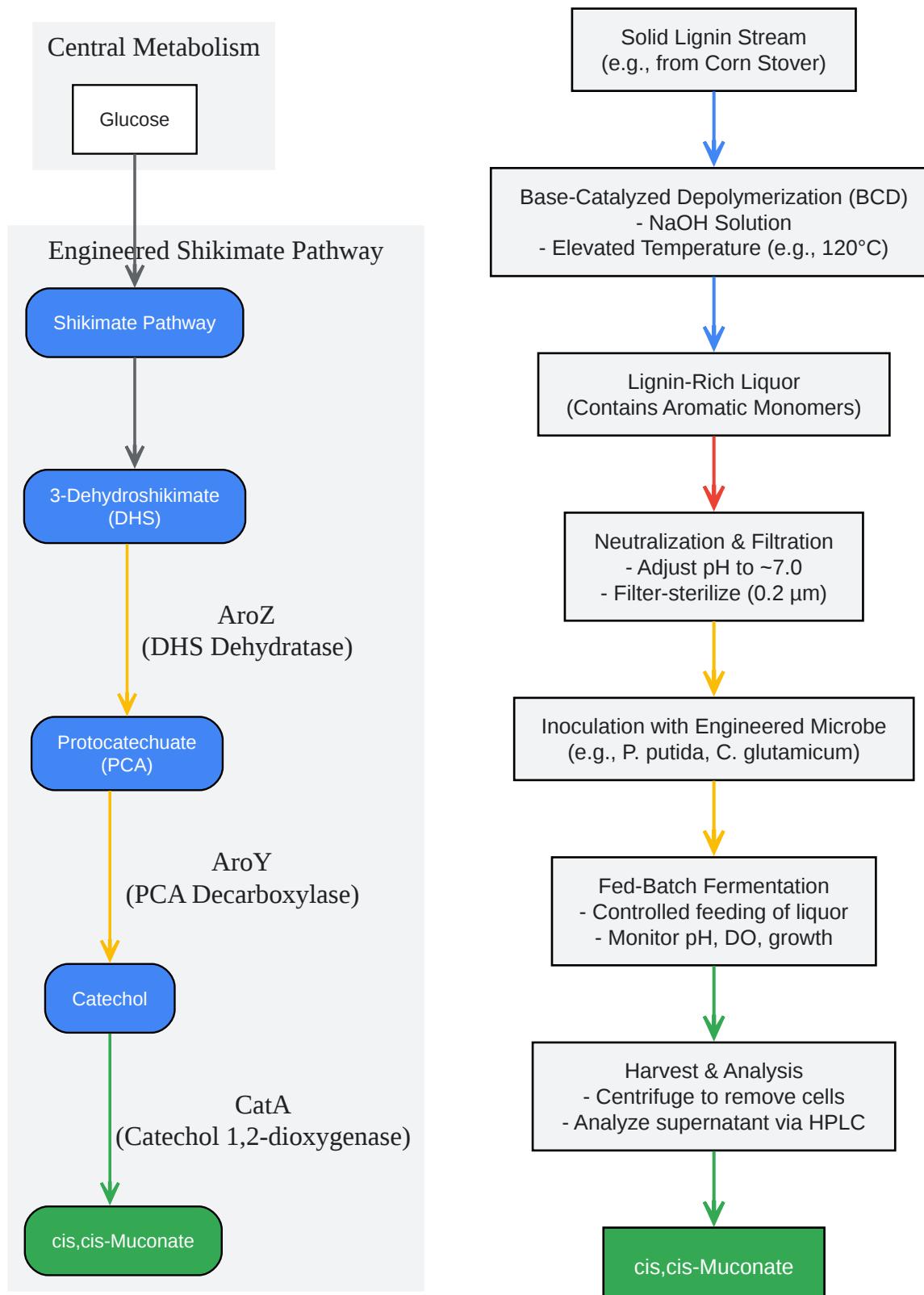
Members of this actinomycete genus are noted for their ability to metabolize a broad spectrum of lignin-based aromatics, including guaiacol, which is a predominant monomer in depolymerized lignin.[\[4\]](#)[\[8\]](#)

Rhodococcus jostii

R. jostii is another actinomycete with exceptional catabolic versatility and stress resistance, capable of degrading a wide array of aromatic compounds found in lignin hydrolysates.[\[9\]](#)[\[10\]](#)

Engineered Platform Organisms


Strains of *E. coli* and *S. cerevisiae* have been metabolically engineered to produce ccMA de novo from glucose.[\[1\]](#) This is achieved by introducing heterologous pathways that divert intermediates from the native shikimate pathway, such as 3-dehydroshikimate (DHS), towards ccMA synthesis.[\[11\]](#)


Metabolic Pathways for **cis,cis**-Muconate Biosynthesis

The production of ccMA in microbes is primarily funneled through the central intermediate, catechol. Catechol is then cleaved by the enzyme catechol 1,2-dioxygenase (CatA) to form **cis,cis-muconate**. The pathways differ in how catechol is generated.

The β -Ketoadipate Pathway (Catechol Branch)

This is the primary catabolic route for aromatic compounds in many soil bacteria. Aromatics like benzoate, phenol, and guaiacol are first converted to catechol.^[1] To enable ccMA accumulation, the downstream enzyme muconate cycloisomerase (CatB) is knocked out.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9-enhanced ssDNA recombineering for Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a CRISPR/Cas9n-based tool for metabolic engineering of Pseudomonas putida for ferulic acid-to-polyhydroxyalkanoate bioconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pretreatment of lignin for production of platform chemicals via. hydrodeoxygenation - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Natural Microbial Sources of cis,cis-Muconate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1241781#natural-microbial-sources-of-cis-cis-muconate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com